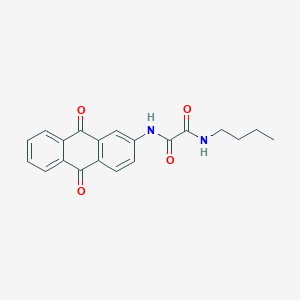
6,10-Dimethylundeca-2,8-dien-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Dimethylundeca-2,8-dien-4-OL is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by other names such as 2,6-Dimethyl-2,6-undecadien-10-ol and geranylacetol . This compound is characterized by its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 6,10-Dimethylundeca-2,8-dien-4-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . This method provides a straightforward approach to obtaining the compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
6,10-Dimethylundeca-2,8-dien-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or ketones, while reduction can yield saturated alcohols . Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, leading to the formation of esters or ethers .
Aplicaciones Científicas De Investigación
6,10-Dimethylundeca-2,8-dien-4-OL has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various complex molecules. In biology, it serves as a precursor for the synthesis of natural products and bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Comparación Con Compuestos Similares
6,10-Dimethylundeca-2,8-dien-4-OL can be compared with similar compounds such as 6,10-Dimethyl-5,9-undecadien-2-one and 5,9-Undecadien-2-ol, 6,10-dimethyl- . These compounds share similar structural features, including the presence of double bonds and methyl groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. For instance, while 6,10-Dimethyl-5,9-undecadien-2-one is primarily used in the synthesis of squalene, this compound is more versatile in its applications .
Propiedades
| 90660-61-0 | |
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
6,10-dimethylundeca-2,8-dien-4-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-8,11-14H,9-10H2,1-4H3 |
Clave InChI |
KNHUDRADIITAEJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CC(C)CC=CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


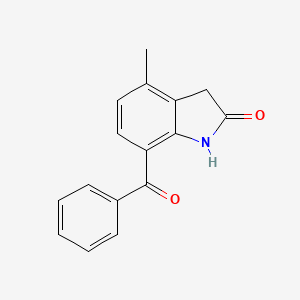
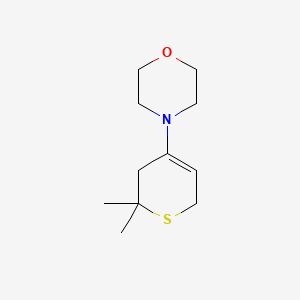

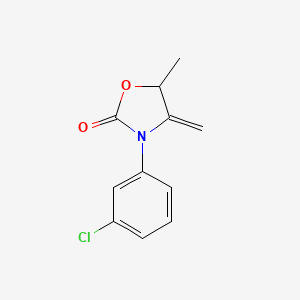
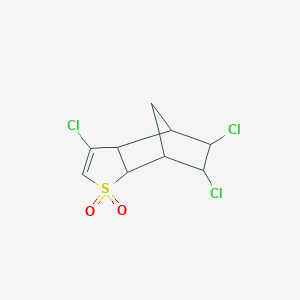
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

